molecular formula C16H25NO2 B1305901 2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine CAS No. 313692-98-7

2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine

Cat. No. B1305901
M. Wt: 263.37 g/mol
InChI Key: XVIFVXYPSCNQJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran ring would likely adopt a chair conformation, which is the most stable conformation for six-membered rings. The methoxyphenyl and ethylamine groups would be attached to the tetrahydropyran ring at the 2-position and 4-position, respectively .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The methoxy group might undergo reactions typical of ethers, such as cleavage by strong acids. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions. The amine group might participate in reactions such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy and amine groups might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on factors such as the strength of the intermolecular forces .

Scientific Research Applications

Synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Scientific Field

Organic Synthesis Application Summary: This study focuses on new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . Methods: The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . Results: This methodology has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, due to the retro-Michael reaction .

Synthesis of Phenoxy Acetamide Derivatives

Scientific Field

Medicinal Chemistry Application Summary: This research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . Methods: Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects . Results: The literature survey of chemical diversity of phenoxy acetamide and its derivatives provides complete information regarding pharmacologically interesting compounds of widely different composition .

Biological Potential of Indole Derivatives

Scientific Field

Pharmaceutical Sciences Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Methods: Researchers synthesize various scaffolds of indole for screening different pharmacological activities . Results: It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of 4-Methoxyphenethyl Alcohol

Scientific Field

Organic Chemistry Application Summary: This compound is used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline . Methods: The specific methods of synthesis are not mentioned in the source . Results: The results or outcomes of this synthesis are not provided in the source .

Synthesis of Benzophenone Derivatives

Scientific Field

Medicinal Chemistry Application Summary: Benzophenone derivatives are reported to show biological activities such as cytotoxic activities against human oral squamous carcinoma cells (HSC-2) and normal human gingival fibroblasts (HGF), antibiotic activities against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, and protein kinase C inhibitor . Methods: The specific methods of synthesis are not mentioned in the source . Results: The results or outcomes of this synthesis are not provided in the source .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could also serve as a starting point for the synthesis of new compounds .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2)12-16(8-10-17,9-11-19-15)13-6-4-5-7-14(13)18-3/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIFVXYPSCNQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCN)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389757
Record name 2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine

CAS RN

313692-98-7
Record name 2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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